L-threo-Sphingosin

Übersicht

Beschreibung

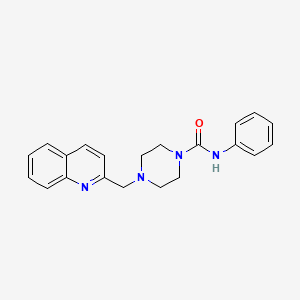

L-threo-Sphingosine, also known as (-)-Threo-sphingosine, is a stereoisomer of naturally occurring D-erythro-sphingosine . It is a Protein kinase C inhibitor and is partly active in induction of apoptosis and inhibition of MAPK activity in different kinds . It is also a sphingosine kinase inhibitor and a protein kinase C alpha (PKCα) -specific inhibitor .

Synthesis Analysis

A novel, practical, and efficient enantioselective synthesis of sphingoid bases, L-threo-[2S,3S]-sphinganine (safingol), L-threo-[2S,3S]-sphingosine, L-arabino-[2R,3S,4R] and L-xylo-[2R,3S,4S]-C18-phytosphingosine has been described . The synthetic strategy features the Sharpless kinetic resolution and tethered aminohydroxylation (TA) as the key steps .

Molecular Structure Analysis

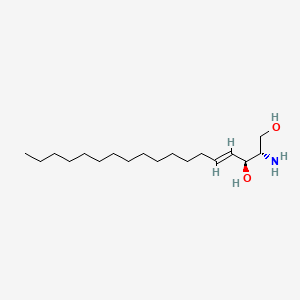

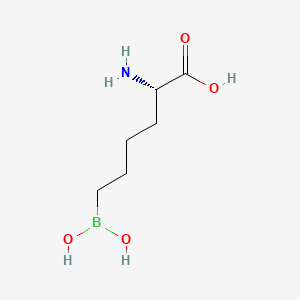

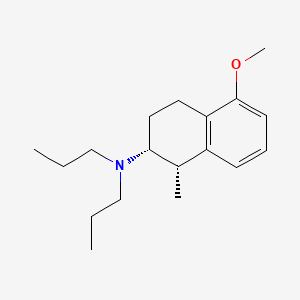

Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids . With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The L-threo-Sphingosine molecule contains a total of 57 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 15 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary .

Chemical Reactions Analysis

The synthetic strategy for L-threo-Sphingosine involves the Sharpless kinetic resolution and tethered aminohydroxylation . A convenient and concise route for synthesis of L-threo-sphingosine from commercially available L- or D-serine has been explored . The key steps are the simple preparation of trans-oxazoline and intermolecular olefin cross metathesis .

Physical And Chemical Properties Analysis

L-threo-Sphingosine has a density of 0.9±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±6.0 kJ/mol and a flash point of 223.5±28.7 °C . Its index of refraction is 1.489 .

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

L-threo-Sphingosin, auch bekannt als Safingol, wird in klinischen Studien als Sphingosin-Kinase-Inhibitor als Antikrebsmittel untersucht. Es hat Potenzial gezeigt, pharmakokinetische Eigenschaften zu definieren und die Apoptose in verschiedenen Zelltypen zu fördern .

Kältetoleranz bei Zitrusfrüchten

Forschungsergebnisse deuten darauf hin, dass this compound eine Rolle bei den metabolischen Veränderungen und den zugrunde liegenden Mechanismen spielt, die die Kältetoleranz bei Ichang papeda, einer kältetoleranten Zitrusart, regulieren .

Synthese von Sphingoidbasen

Es wurde eine neuartige und effiziente enantioselektive Synthesemethode für Sphingoidbasen, einschließlich this compound, entwickelt. Diese Methode zeichnet sich durch die Sharpless-kinetische Auflösung aus und ist für Forschungsanwendungen von Bedeutung .

Entwicklung von Sphingosin-Analoga

Das synthetische L-threo-Stereoisomer des endogenen Sphinganins, Safingol, wurde als enger Analogon von Sphingosin identifiziert. Sein inhibierender Mechanismus beinhaltet die Konkurrenz mit SphK1, die für die Krebsforschung von entscheidender Bedeutung ist .

Wirkmechanismus

Target of Action

L-threo-Sphingosine, also known as Safingol, primarily targets Sphingosine Kinase 1 (SphK1) . SphK1 is a protooncogenic factor responsible for the synthesis of sphingosine-1 phosphate (S1P) . Additionally, L-threo-Sphingosine has been shown to inhibit Protein Kinase C (PKC) isoenzymes .

Mode of Action

L-threo-Sphingosine interacts with its targets by inhibiting their activity. It acts as a putative inhibitor of SphK1, potentially decreasing the formation of S1P due to its stereoisomeric structure . This compound also inhibits the activity of PKC isoenzymes .

Biochemical Pathways

The inhibition of SphK1 by L-threo-Sphingosine affects the S1P/SphK signaling pathway . S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME), provoking communication, progression, invasion, and tumor metastasis . Therefore, the inhibition of this pathway by L-threo-Sphingosine could potentially attenuate chemoresistance .

Pharmacokinetics

The pharmacokinetic properties of L-threo-Sphingosine in humans are currently being studied. A sensitive analytical method has been developed to simultaneously quantitate L-threo-Sphingosine and its naturally-occurring diastereomer in human plasma . This will enable defining the ADME properties of L-threo-Sphingosine and their impact on bioavailability .

Result of Action

The inhibition of SphK1 and PKC by L-threo-Sphingosine leads to various molecular and cellular effects. It has been shown to enhance the cytotoxicity of fenretinide in a variety of malignant cell lines, including those manifesting multi-drug resistance . Additionally, L-threo-Sphingosine reversed doxorubicin resistance and enhanced the apoptotic cytotoxicity of other chemotherapeutic agents in an ovarian cancer cell line .

Action Environment

The action, efficacy, and stability of L-threo-Sphingosine can be influenced by various environmental factors. For instance, the pH condition of the environment can affect the sensitivity of L-threo-Sphingosine

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-threo-Sphingosine is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of protein kinase C (PKC) and sphingosine kinase . The inhibition of these enzymes by L-threo-Sphingosine has been linked to the induction of autophagy, a process of lysosomal digestion of cytoplasm and organelles .

Cellular Effects

L-threo-Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the generation of the pro-apoptotic second messenger ceramide and enhance the effects of chemotherapy .

Molecular Mechanism

The molecular mechanism of action of L-threo-Sphingosine involves its binding interactions with biomolecules and changes in gene expression. It inhibits PKC and the PI3-kinase pathway, leading to the induction of autophagy . Furthermore, it has been implicated in ceramide generation and induction of apoptosis .

Metabolic Pathways

L-threo-Sphingosine is involved in the sphingolipid metabolism pathway. It is produced through the phosphorylation of sphingosine by sphingosine kinases . The balance between ceramide, sphingosine, and sphingosine-1-phosphate, a product of sphingosine phosphorylation, is crucial in regulating various molecular mechanisms .

Eigenschaften

IUPAC Name |

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-DNWQSSKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25695-95-8 | |

| Record name | Threo-sphingosine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THREO-SPHINGOSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)